Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate is a heterocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a fused quinoline and furan ring system, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a quinoline derivative with a furan derivative in the presence of a catalyst can yield the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate: Similar structure with a thieno ring instead of a furo ring.
Ethyl 3-amino-5,6,7,8-tetrahydrobenzo[2,3-b]quinoline-2-carboxylate: Contains a benzo ring instead of a furo ring.
Uniqueness
Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate is unique due to its specific ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
900289-57-8 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-2-18-14(17)12-11(15)9-7-8-5-3-4-6-10(8)16-13(9)19-12/h7H,2-6,15H2,1H3 |
InChI Key |
IGMQYXNCNGYVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C3CCCCC3=C2)N |
solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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